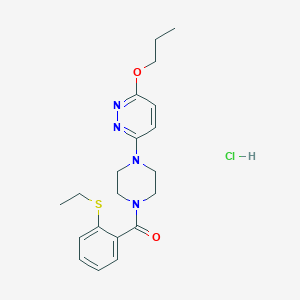

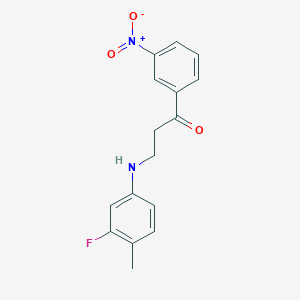

![molecular formula C34H46BrN B3017333 1-苄基-1,3-双[4-(叔丁基)苄基]哌啶溴化物 CAS No. 1025707-76-9](/img/structure/B3017333.png)

1-苄基-1,3-双[4-(叔丁基)苄基]哌啶溴化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide is a derivative of piperidine, which is a common structural motif in many pharmaceutical compounds. Piperidine derivatives have been extensively studied due to their biological and pharmacological properties. The papers provided discuss various piperidine derivatives with different substitutions and their respective biological activities, synthesis methods, and physical properties.

Synthesis Analysis

The synthesis of piperidine derivatives can involve multiple steps, including the formation of the piperidine ring and subsequent functionalization. For example, an efficient and practical asymmetric synthesis of a piperidine derivative used as an intermediate for nociceptin antagonists has been developed, which includes diastereoselective reduction and isomerization steps . Although the specific synthesis of 1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. Structural investigations using techniques such as X-ray diffraction, FT-IR, and FT-Raman spectroscopies have been conducted on related compounds . These studies provide insights into the crystal structure and vibrational spectra, which are influenced by intermolecular interactions such as hydrogen bonding. The molecular structure is also analyzed using computational methods like Density Functional Theory (DFT) to predict geometrical parameters and vibrational assignments .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions depending on their substituents. The papers discuss the enzyme and cellular characterization of certain piperidine derivatives, indicating their potential to selectively inhibit enzymes like CARM1, which is a target for hormone-dependent tumors . Additionally, some derivatives have shown the ability to induce DNA fragmentation and activate caspase-3, leading to apoptosis in cancer cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The salt bis 4-benzyl piperidinium bis dihydrogenmonophosphate trihydrogenmonophosphate has been characterized by its unit cell dimensions, density, and hydrogen bonding interactions . These properties are important for understanding the material's behavior in biological systems and its potential use in pharmaceutical applications.

科学研究应用

材料科学中的合成和聚合:

- Trollsås 等人(2000 年)讨论了含有受保护官能团的环状酯的合成,包括通过贝耶尔-维利格氧化反应制备的衍生物。此过程涉及使用苄基溴化物进行单保护,该苄基溴化物可被催化氢解,展示了一条创建复杂聚合物和材料的途径 (Trollsås 等人,2000 年)。

表面功能化和太阳能电池应用:

- Gnichwitz 等人(2010 年)提出了一种使用苄基溴化物的阳离子树状分子的高效合成方法,该方法可应用于氧化锌纳米结构。此方法有助于染料敏化太阳能电池 (DSSC) 的进步,对可再生能源技术有重大影响 (Gnichwitz 等人,2010 年)。

有机化学中无臭合成方法的开发:

- Kopp 等人(2020 年)描述了叔丁基芳基硫醚在创建各种功能材料中的用途。该研究引入了一种传统合成方法的无臭替代品,增强了化学过程中的环境合规性和安全性 (Kopp 等人,2020 年)。

化学工程中的离子液体:

- Paduszyński 和 Domańska(2011 年)研究了哌啶离子液体,重点关注其在分离过程中的应用。这项研究提供了有关离子液体在各种工业和环境应用中的见解 (Paduszyński 和 Domańska,2011 年)。

化学中的电化学还原研究:

- Carelli 等人(2002 年)探讨了吡啶盐的电化学还原,导致各种异构二聚体。这项研究增强了对电化学过程及其在材料合成和分析化学中潜在应用的理解 (Carelli 等人,2002 年)。

有机合成中的催化活性:

- Yen 等人(2006 年)讨论了苯并噻唑啉-2-亚甲基配合物的催化活性,展示了它们在 Heck 偶联反应中的效用。这项研究对有机合成中更有效催化剂的开发有影响 (Yen 等人,2006 年)。

材料科学中的晶体结构和电学性质:

- Elaoud 等人(2005 年)研究了双 4-苄基哌啶化合物的晶体结构和电学性质,为开发具有特定电学特性的新材料提供了有价值的数据 (Elaoud 等人,2005 年)。

材料化学中的液晶研究:

- Lava 等人(2009 年)研究了基于哌啶的离子液晶,揭示了它们在创建具有独特介晶行为的材料中的潜力,与显示技术和先进材料相关 (Lava 等人,2009 年)。

作用机制

Target of Action

Similar compounds are known to interact with various proteins and enzymes in the body .

Mode of Action

The compound’s mode of action involves a series of chemical reactions. It is known to undergo free radical bromination, nucleophilic substitution, and oxidation . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .

Biochemical Pathways

It is known that alkyl side chains are activated towards oxidation at the benzylic position, because free radicals are stabilized at that position through resonance .

Pharmacokinetics

The compound’s solubility and stability are likely to influence its bioavailability .

Result of Action

Similar compounds are known to have various effects, such as accelerating reaction rates and suppressing cell cytotoxicity .

Action Environment

The action, efficacy, and stability of 1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide can be influenced by various environmental factors. For instance, the compound was synthesized under an atmosphere of argon using standard Schlenk techniques . Additionally, the compound’s solubility can be affected by the solvent used .

安全和危害

属性

IUPAC Name |

1-benzyl-1,3-bis[(4-tert-butylphenyl)methyl]piperidin-1-ium;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46N.BrH/c1-33(2,3)31-18-14-27(15-19-31)23-30-13-10-22-35(26-30,24-28-11-8-7-9-12-28)25-29-16-20-32(21-17-29)34(4,5)6;/h7-9,11-12,14-21,30H,10,13,22-26H2,1-6H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPAIKPKLYUIDR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC2CCC[N+](C2)(CC3=CC=CC=C3)CC4=CC=C(C=C4)C(C)(C)C.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine](/img/structure/B3017254.png)

![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine](/img/no-structure.png)

![Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3017261.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B3017262.png)

![6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B3017264.png)

![methyl 5-((1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)methyl)furan-2-carboxylate](/img/structure/B3017265.png)